(2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid

Physicochemical Properties Acid Dissociation Constant Purification

Synthesizing peptides with defined secondary structures using flexible amino acids yields inconsistent conformational control. This (2R,3S)-Boc-protected exo-norbornane β-amino acid solves this: • Rigid bicyclic scaffold enforces C7-like turn motifs unavailable with flexible analogues. • Orthogonal Boc deprotection (50% TFA/DCM) enables single-step global deprotection compatible with acid-labile side-chain protections-a strategy impossible with Fmoc chemistry. • Validated industrial precursor for chiral synthesis of S-1452, a thromboxane A2 receptor antagonist. • Defined exo-stereochemistry enables MS-based diastereomeric QC verification. ≥98% HPLC; white powder; store 0-8°C.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
Cat. No. B13628456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)O
InChIInChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7?,8?,9-,10+/m1/s1
InChIKeyBWIMUIWFDXMFLE-BMNUFHGDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected β-Amino Acid Procurement Guide


(2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid is a chiral, constrained bicyclic β-amino acid building block . It features a rigid norbornane core and a Boc-protected exo-amine, classifying it as a peptidomimetic scaffold with defined stereochemistry and distinct chemical properties compared to unprotected or alternative protecting-group analogues.

Scaffold Boc-protected exo-norbornane β-amino acid
Stereochemistry Defined (2R,3S) exo configuration
Protecting Group Orthogonal Boc deprotection chemistry

Why Generic Substitution Fails for Boc-Amino Acid


Generic substitution with the unprotected parent amino acid or Fmoc-protected analogues fails due to critical differences in chemical properties . The Boc group significantly alters the compound's acid dissociation constant (pKa), volatility, and density relative to the free amine . Furthermore, the orthogonal deprotection chemistry of Boc versus Fmoc is essential for synthetic strategies involving acid-labile side-chain protections [1]. The specific (2R,3S) exo-stereochemistry is crucial for diastereomeric differentiation, a property leveraged in analytical quality control [2].

Target
Substitute
Why Not Interchangeable
Boc-protected exo-amino acid
Unprotected amino acid
Altered pKa, boiling point, and density impair synthetic and purification workflows
Boc-protected exo-amino acid
Fmoc-protected analogue
Orthogonal deprotection chemistry mismatch; incompatible with acid-labile side-chain strategies
Boc-protected exo-amino acid
Endo diastereomer or racemate
Exo stereochemistry required for diastereomer-specific applications and QC

Quantitative Differentiation vs. Analogues


Physicochemical Divergence from Unprotected Amino Acid

N-Boc protection significantly alters the physicochemical profile of the bicyclic amino acid scaffold. Compared to the free amine, the target compound exhibits a distinct pKa, differing by 0.65 units, which impacts its ionic state under various pH conditions . The boiling point is approximately 111°C higher, and the density is lower, facilitating different purification strategies such as distillation or extraction .

Physicochemical Shift
Data to verify
ΔpKa +0.65, ΔBP ~+111°C, ΔDensity −0.05 g/cm³
Supports purification and analytical method design
Predicted values; experimental confirmation advised
Physicochemical Properties Acid Dissociation Constant Purification Protecting Group Chemistry

Orthogonal Boc vs. Fmoc Deprotection

The Boc protecting group on the target compound enables a chemically orthogonal deprotection mechanism compared to Fmoc-based analogues. Standard solid-phase synthesis protocols utilize 50% TFA in DCM for Boc removal, a condition to which Fmoc groups are labile [1]. Conversely, Fmoc deprotection requires 20% piperidine in DMF, a basic condition incompatible with many base-sensitive substrates [1]. This orthogonal reactivity is a fundamental parameter for synthetic route design.

Orthogonal Deprotection
Class-level inference
50% TFA/DCM (Boc) vs 20% piperidine/DMF (Fmoc)
Enables acid-labile side-chain protection strategies
Standard SPPS conditions; verify for specific scaffold
Peptide Synthesis Protecting Group Strategy Orthogonality Fmoc/Boc Chemistry

Diastereomer Differentiation by Mass Spectrometry

The rigid exo-stereochemistry of the target compound is a key analytical differentiator. Studies on di-exo-2,3-disubstituted norbornane β-amino acids employing the kinetic method with metal-bound trimeric complexes achieved a remarkable differentiation from the corresponding di-endo isomers [1]. This stereochemistry-dependent fragmentation allows for definitive identification and quantitative determination of diastereomeric excess, a critical QC parameter for procurement.

Diastereomer MS Differentiation
Supporting evidence
Exo/endo differentiation via kinetic method (Cu²⁺/Ni²⁺)
Supports stereochemical QC verification
Qualitative selectivity reported; quantitative method to validate
Analytical Quality Control Diastereomer Differentiation Mass Spectrometry β-Amino Acids

Chiral Intermediate: Thromboxane A2 Antagonist S-1452

The commercial relevance of this rigid chiral scaffold is demonstrated by its documented use as a key starting material in the patented synthesis of the thromboxane A2 receptor antagonist S-1452 [1]. The patent explicitly details a resolution process for a racemic 3-aminocarbonyl-bicyclo[2.2.1]heptane derivative to obtain the enantiomerically pure form necessary for the active pharmaceutical ingredient [1].

Synthetic Precedence
Supporting evidence
Patent intermediate for thromboxane A2 antagonist S-1452
Establishes application for (2R,3S) stereochemistry
Patent JPH06271521A; verify synthetic route applicability
Pharmaceutical Intermediate Chiral Synthesis Thromboxane A2 Antagonist Patent

Application Scenarios for Boc-Amino Acid


Acid-Labile Solid-Phase Peptide Synthesis

When synthesizing peptides containing acid-sensitive side-chain protections (e.g., t-butyl esters), the Boc-protected exo-norbornane amino acid is mandatory. The orthogonal deprotection chemistry, which requires 50% TFA in DCM [1], allows for global deprotection in a single step without damaging other acid-labile groups, a strategy not feasible with the base-labile Fmoc analogue.

Constrained Peptidomimetic and Foldamer Synthesis

The rigid norbornane scaffold, combined with the defined (2R,3S) exo-stereochemistry, is critical for inducing specific secondary structure motifs (e.g., C7-like conformations) in peptides. This is a distinct advantage over flexible amino acids such as leucine, where this conformational control is absent [2].

Diastereomeric Purity QC

For procurement requiring stringent stereochemical verification, the ability to differentiate the (2R,3S) exo-isomer from its endo-diastereomer via mass spectrometry-based kinetic methods provides a clear analytical advantage [2]. This method offers a robust QC check for incoming material.

Thromboxane A2 Antagonist Large-Scale Synthesis

The compound serves as a validated industrial precursor for the chiral synthesis of S-1452, a thromboxane A2 receptor antagonist. Patented resolution processes confirm the necessity of this specific stereoisomer for producing the active pharmaceutical ingredient, establishing its high-value procurement justification [3].

Application
Selection Property
Validation Focus
Acid-labile solid-phase peptide synthesis
Orthogonal Boc deprotection chemistry
TFA-labile protecting group compatibility
Constrained peptidomimetic synthesis
Rigid norbornane exo-stereochemistry
Conformational constraint and secondary structure induction
Diastereomeric purity QC
Exo/endo diastereomer MS differentiation
Mass spectrometry-based stereochemical verification
Thromboxane A2 antagonist synthesis
Specific (2R,3S) chiral intermediate
Patent-validated synthetic route and intermediate identity
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